Indolin-5-yl methanesulfonate
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Overview
Description
Indolin-5-yl methanesulfonate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including indolin-5-yl methanesulfonate, often involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature . This method provides indoles via a formal reductive C(sp2)–H amination reaction. Additionally, β,β-difunctionalized o-nitrostyrenes can be used to produce 2,3-difunctionalized indoles through a domino sequential reaction involving reduction, cyclization, and migration .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Indolin-5-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert indole derivatives into more saturated compounds.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Common reagents used in the reactions of indole derivatives include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Electrophiles: Such as halogens or sulfonyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Indolin-5-yl methanesulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of indolin-5-yl methanesulfonate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals.
Indole-3-carbinol: Investigated for its anticancer properties.
Uniqueness
Indolin-5-yl methanesulfonate is unique due to its specific structure and potential applications. While it shares some similarities with other indole derivatives, its distinct chemical properties and reactivity make it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-5-yl methanesulfonate |
InChI |
InChI=1S/C9H11NO3S/c1-14(11,12)13-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
ZGTVOVRVYCAOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
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